molecular formula C21H24N2O5 B2554387 3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941992-78-5

3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2554387
CAS No.: 941992-78-5
M. Wt: 384.432
InChI Key: JQEHUISFMXZCHF-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (molecular formula: C₂₀H₂₂N₂O₅, molecular weight: 370.4 g/mol) is a benzamide derivative characterized by a trimethoxy-substituted benzene ring linked to a pyrrolidinone-containing aniline moiety via an amide bond . The compound’s structure features three methoxy groups at positions 3, 4, and 5 of the benzamide core, a methyl group at position 3 of the phenyl ring, and a 2-oxopyrrolidine substituent at position 2.

Key physicochemical properties include:

Property Value
Molecular Formula C₂₀H₂₂N₂O₅
Average Mass 370.4 g/mol
Monoisotopic Mass 370.152872
CAS Registry Number 693829-60-6
Purity ≥98%

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-13-10-15(7-8-16(13)23-9-5-6-19(23)24)22-21(25)14-11-17(26-2)20(28-4)18(12-14)27-3/h7-8,10-12H,5-6,9H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEHUISFMXZCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated reagents, nucleophiles like amines and thiols

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and various substituted analogs that exhibit enhanced biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

A. Trimethoxybenzamide Derivatives

  • 3,4,5-Trimethoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide (CAS 693829-60-6): This analog lacks the 3-methyl group on the phenyl ring but shares the trimethoxybenzamide and pyrrolidinone moieties.
  • N-Benzyl-N'-[(3,4,5-trimethoxyphenyl)methylideneamino]oxamide (CAS 6487-01-0): Replaces the pyrrolidinone-aniline group with a benzyl-oxamide structure.

B. Pyrrolidinone-Containing Analogs

  • 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 6189-52-2): Features a chromenopyridine scaffold instead of trimethoxybenzamide. The additional dioxopyrrolidine and chromenopyridine groups may confer distinct electronic properties, influencing metabolic stability or kinase inhibition profiles .
  • The sulfonamide and pyrazolopyrimidine moieties suggest divergent biological targets (e.g., tyrosine kinases) compared to the benzamide core .
Functional Group Impact on Bioactivity
  • Methoxy Groups : The trimethoxy substitution in the benzamide core is associated with enhanced lipophilicity and π-π stacking interactions, as seen in colchicine analogs .
  • Pyrrolidinone Ring: The 2-oxopyrrolidine group may act as a hydrogen-bond acceptor, influencing binding to proteases or GPCRs. This contrasts with dioxopyrrolidine derivatives (e.g., CAS 6189-52-2), which exhibit stronger electron-withdrawing effects .
  • Methyl Substituent: The 3-methyl group on the phenyl ring in the target compound could improve metabolic stability by blocking oxidation sites, a feature absent in non-methylated analogs .
Data Table: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound (693829-60-6) C₂₀H₂₂N₂O₅ 370.4 3,4,5-Trimethoxy; 3-methyl; 2-oxopyrrolidine High purity (≥98%); potential CNS activity
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (6189-52-2) C₂₄H₂₀N₂O₅ 424.4 Chromenopyridine; dioxopyrrolidine Likely kinase inhibition
(S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide (Example in ) C₂₀H₂₁ClF₃N₂O₃ 429.8 Trifluoromethyl; hydroxybenzamide MRSA inhibition (IC₅₀: <1 μM)

Biological Activity

3,4,5-trimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzamide core with three methoxy groups and a pyrrolidinone moiety. The molecular formula is C22H26N2O6C_{22}H_{26}N_{2}O_{6}, with a molecular weight of approximately 414.46 g/mol. The structural representation can be summarized as follows:

SMILES COC1=CC(C(NC2=CC=C(N3CCCC3=O)C=C2)=O)=CC(OC)=C1OC\text{SMILES }COC1=CC(C(NC2=CC=C(N3CCCC3=O)C=C2)=O)=CC(OC)=C1OC

5-HT2A Receptor Antagonism

One of the primary mechanisms through which this compound exerts its biological effects is by acting as a 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. This interaction is particularly relevant in cardiovascular pharmacology, where the compound has demonstrated the ability to inhibit serotonin-mediated platelet aggregation and smooth muscle cell proliferation.

Key Findings:

  • Binding Affinity: The compound shows high-affinity binding to the 5-HT2A receptor in human embryonic kidney cells.
  • Platelet Aggregation: It significantly inhibits serotonin-stimulated amplification of ADP-induced platelet aggregation.
  • Vascular Smooth Muscle: The compound also reduces DNA synthesis in vascular smooth muscle cells stimulated by serotonin, indicating potential therapeutic benefits in cardiovascular diseases .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Description
Antiplatelet Activity Inhibits serotonin-induced platelet aggregation, potentially reducing thrombosis.
Vascular Effects Reduces DNA synthesis in vascular smooth muscle cells, suggesting anti-proliferative properties.
Neuropharmacological Effects Potential effects on neurotransmitter systems due to its receptor antagonism.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Cardiovascular Pharmacology Study:
    • Conducted on human cell lines to assess the compound's effects on platelet function and vascular smooth muscle proliferation.
    • Results indicated a marked reduction in both platelet aggregation and smooth muscle cell growth following treatment with varying concentrations of the compound.
  • Neuropharmacological Research:
    • Investigated the impact of the compound on neurochemical pathways associated with mood regulation.
    • Preliminary findings suggest potential benefits in mood disorders due to its interaction with serotonin receptors.

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